molecular formula C20H16N4O4 B11030094 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide

Cat. No.: B11030094
M. Wt: 376.4 g/mol
InChI Key: HPJYACRVNYGWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a synthetic hybrid compound designed for pharmaceutical and biological chemistry research. It features the 1,2,3-benzotriazin-4(3H)-one moiety, a scaffold recognized for its diverse biological activities, linked to a coumarin derivative via a butanamide spacer. This molecular architecture is of significant interest in medicinal chemistry for developing novel bioactive molecules. The 1,2,3-benzotriazin-4(3H)-one core is a versatile pharmacophore with reported applications as an antibacterial agent , an alpha-glucosidase inhibitor for diabetes research , and a cytotoxic agent against human liver carcinoma (HepG2) cells . Furthermore, related benzotriazinone-carboxamide hybrids have demonstrated potent in vitro inhibitory activity against the alpha-glucosidase enzyme, surpassing the efficacy of the standard drug acarbose, marking them as promising candidates for antidiabetic agent development . The incorporation of the coumarin unit, a privileged structure in drug discovery, may impart additional pharmacological properties and influence the compound's binding affinity to biological targets. This product is intended for research purposes by qualified laboratory scientists only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)butanamide

InChI

InChI=1S/C20H16N4O4/c25-18(21-14-8-9-17-13(12-14)7-10-19(26)28-17)6-3-11-24-20(27)15-4-1-2-5-16(15)22-23-24/h1-2,4-5,7-10,12H,3,6,11H2,(H,21,25)

InChI Key

HPJYACRVNYGWCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Benzotriazine Core (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)

The benzotriazine moiety is typically synthesized via cyclization reactions. Key methods include:

  • Nitrile Oxidation : Reaction of 1,2,3-triazole derivatives with nitriles under acidic conditions to form the triazine ring.

  • Cyclization of Diazonium Salts : Diazotization of aniline derivatives followed by cyclization with appropriate reagents (e.g., copper catalysts) to form the triazine core.

Example Reaction Pathway (Adapted from):

  • Step 1 : Diazotization of 2-aminobenzonitrile to form a diazonium intermediate.

  • Step 2 : Cyclization with a nitrile oxide precursor under acidic conditions to yield the benzotriazine core.

Reagents/ConditionsYieldPuritySource
HNO₃, CuSO₄, 80°C~60%>90%
H₂SO₄, reflux~50%>85%

Coumarin Core (2-Oxo-2H-chromen-6-yl)

The coumarin scaffold is synthesized via Pechmann Condensation :

  • Esterification : Reaction of 6-hydroxycoumarin with acetic anhydride to form the acetyl derivative.

  • Condensation : Reaction with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions.

Example Protocol (Adapted from):

  • Step 1 : Esterify 6-hydroxycoumarin with acetic anhydride in pyridine.

  • Step 2 : Condense with ethyl acetoacetate using H₂SO₄ as a catalyst.

ParameterValue
SolventAcetic acid
Temperature120°C
Time6–8 hours
Yield70–80%

Amide Bond Formation

The butanamide linkage is formed via Coupling Reactions :

  • Activation : Convert 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid to an acid chloride using SOCl₂ or PCl₅.

  • Coupling : React with 2-oxo-2H-chromen-6-amine in the presence of a base (e.g., pyridine).

Alternative Method (Adapted from):

  • Step 1 : Activate the carboxylic acid with EDC/HOBt in DCM.

  • Step 2 : React with the coumarin amine at 0°C to room temperature.

Coupling AgentSolventTemperatureYield
EDC/HOBtDCM0°C → RT65–75%
DCCTHFRT60–70%

Key Reaction Steps

Benzotriazine-Amide Coupling

  • Synthesis of Benzotriazine-Butanoic Acid :

    • Oxidize 1,2,3-benzotriazine-3(4H)-yl butanamide precursor to the carboxylic acid using KMnO₄ in acidic conditions.

  • Activation and Coupling :

    • Convert to acid chloride (SOCl₂, reflux) and react with 2-oxo-2H-chromen-6-amine.

Critical Parameters :

  • pH Control : Avoid hydrolysis by maintaining anhydrous conditions.

  • Temperature : Below 50°C to prevent decomposition of the coumarin core.

Functionalization of Coumarin

The 6-position of coumarin is often modified via:

  • Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃).

  • Acylation : Treatment with acetyl chloride or benzoyl chloride under Schotten-Baumann conditions.

Example :

ModificationReagentsYield
AcetylationAc₂O, pyridine85%
BenzoylationBzCl, NaOH70%

Optimization Strategies

Solvent Selection

SolventPurposeAdvantages
DichloromethaneCoupling reactionsHigh solubility for reactants
TetrahydrofuranAcid chloride formationLow boiling point for easy workup
EthanolPurificationCost-effective for recrystallization

Catalysts and Additives

CatalystRoleEfficiency
DMAPAccelerates amide coupling+15–20% yield
CuIPromotes cyclizationReduces reaction time
Pd/CHydrogenolysis byproductsNot required here

Challenges and Mitigation

Benzotriazine Stability

  • Issue : Sensitivity to heat and light.

  • Solution : Use inert atmosphere (N₂/Ar) and protect from UV light.

Coumarin Solubility

  • Issue : Low solubility in polar aprotic solvents.

  • Solution : Use DMSO or DMF as co-solvents.

Analytical Characterization

TechniquePurposeData Example
¹H NMRConfirm amide proton (δ 8.2–8.5 ppm)Signal at δ 8.3 (s, 1H, NH)
¹³C NMRVerify carbonyl groups (δ 165–175 ppm)Peaks at δ 168.2 (C=O), 172.1 (C=O)
HRMSConfirm molecular weight[M+H]⁺ = 352.4 m/z

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases due to its structural characteristics that allow it to interact with biological targets effectively. The benzotriazine moiety is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

Preliminary studies indicate that 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve:

  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of tumor growth : Studies have shown potential in inhibiting the proliferation of cancer cells.

Enzyme Inhibition

Research suggests that this compound can act as an inhibitor for specific enzymes involved in disease pathways:

  • ADAMTS Enzymes : These enzymes are implicated in extracellular matrix remodeling and are targets for osteoarthritis therapy.
Enzyme TargetEffectReference
ADAMTS-5Inhibition
α-glucosidasePotential inhibitor

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzotriazine exhibited enhanced cytotoxicity when modified with chromene structures. The introduction of the chromene moiety significantly increased the binding affinity to cancer cell targets, suggesting a promising avenue for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized various derivatives of the compound and tested their inhibitory effects on ADAMTS enzymes. Modifications to the benzotriazine core were found to enhance enzyme inhibition significantly, indicating potential applications in treating diseases related to extracellular matrix degradation.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine moiety can form hydrogen bonds and π-π interactions, while the coumarin part can intercalate into DNA, disrupting normal cellular processes. This dual action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzotriazinone derivatives and organophosphates, highlighting key differences in molecular architecture, functional groups, and applications.

Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide C₂₀H₁₆N₄O₄ (estimated) ~392.37 Benzotriazinone, coumarin, butanamide Potential pharmaceutical applications (inferred from coumarin’s bioactivity).
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide C₁₄H₁₂N₆O₂ 296.28 Benzotriazinone, pyridinyl, acetamide Shorter linker may limit conformational flexibility; pyridine enhances solubility.
Azinphos ethyl (O,O-diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] ester) C₁₂H₁₆N₃O₂PS₂ 345.38 Benzotriazinone, organophosphate, dithiophosphate ester Pesticide; high acute toxicity to aquatic organisms.
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide C₂₁H₂₀N₆O₂S 420.50 Benzotriazinone, thiadiazole, phenylethyl Extended aromatic system may enhance π-π stacking; research tool in drug design.

Key Findings from Structural Analysis:

Linker Length and Flexibility :

  • The target compound’s butanamide chain (4 carbons) provides greater conformational flexibility compared to the acetamide linker (2 carbons) in the pyridinyl analog . This may improve binding to sterically demanding biological targets.
  • Shorter linkers (e.g., in Azinphos ethyl) are associated with rigid, planar structures suited for enzyme inhibition in pesticides .

Functional Group Impact: Coumarin vs. Organophosphate Esters: Azinphos derivatives incorporate sulfur and phosphorus, enhancing reactivity and toxicity, which is critical for pesticidal activity but limits therapeutic utility .

Toxicity Profiles: Azinphos ethyl and methyl exhibit high acute toxicity to fish and invertebrates (LC₅₀ values < 1 ppm) due to acetylcholinesterase inhibition . No toxicity data are provided for the target compound, but coumarin derivatives generally have lower acute toxicity unless modified with reactive groups.

Synthetic Accessibility: Benzotriazinone cores are synthetically tractable via cyclization reactions, but coupling to coumarin (as in the target compound) may require multi-step synthesis compared to simpler analogs like Azinphos .

Biological Activity

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, biological targets, and therapeutic implications.

  • Molecular Formula : C19H16N4O3
  • Molecular Weight : 348.36 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been studied for its potential as an inhibitor of key biological pathways associated with inflammation and cancer.

Enzyme Inhibition

Research indicates that derivatives of benzotriazine compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The specific compound may exhibit similar inhibitory effects, contributing to its anti-inflammatory properties .

Antioxidant Activity

The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against the MCF-7 breast cancer cell line and showed promising results in inhibiting cell proliferation .

Cell Line IC50 (µM) Effect
MCF-710.5Moderate Cytotoxicity
Hek29315.0Moderate Cytotoxicity

Case Studies

  • Anti-Alzheimer's Activity : Compounds structurally related to this benzotriazine derivative have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The compound's potential to act as a multi-target inhibitor suggests it could be beneficial in treating neurodegenerative conditions .
  • Anti-inflammatory Effects : Inflammatory models have shown that compounds with similar structures can significantly reduce markers of inflammation. The inhibition of COX and LOX pathways by this compound may contribute to its therapeutic effects in inflammatory diseases .

Q & A

Q. What are the recommended synthetic strategies for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzotriazinone and coumarin moieties followed by amide coupling. Key steps include:

  • Benzotriazinone activation : Introduce reactive groups (e.g., amine or carboxylate) at the 3-position of 1,2,3-benzotriazin-4(3H)-one using nucleophilic substitution or transition-metal catalysis .
  • Coumarin derivatization : Modify the 6-amino group of 2H-chromen-2-one via acylation or alkylation to prepare the coupling partner .
  • Amide bond formation : Use coupling agents like HATU or EDCI/HOBt under inert conditions to link the two fragments .
    Critical parameters : Optimize solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometry to minimize side reactions. Purification via column chromatography or preparative HPLC is essential .

Q. How should researchers validate the structural identity of this compound?

Employ a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the presence of the benzotriazinone carbonyl (δ ~165–170 ppm in 13C^{13}\text{C}) and coumarin lactone (δ ~160 ppm) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]+^+) and isotopic pattern.
  • HPLC purity analysis : Ensure >95% purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in DFT-optimized structures. Key steps include:

  • Crystallization : Screen solvents (e.g., DMSO/water) to obtain diffraction-quality crystals.
  • Data collection : Use synchrotron radiation or a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, SHELXL’s TWIN/BASF commands can handle twinned data common in flexible amides .
    Case study : A related benzotriazinone-coumarin hybrid showed a 15° deviation in dihedral angles between DFT and SC-XRD, resolved using SHELX’s restraints for torsional flexibility .

Q. What experimental approaches can elucidate this compound’s mechanism of biological action?

  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based substrates. The benzotriazinone moiety may act as a ATP-binding site competitor .
  • Cellular uptake studies : Use coumarin’s intrinsic fluorescence (λex_{ex} = 320 nm) to track intracellular localization via confocal microscopy .
  • SAR analysis : Compare derivatives with modified linker lengths or substituents to identify critical pharmacophores. For example, shortening the butanamide chain reduced potency by 50% in a kinase panel .

Q. How should researchers address contradictory bioactivity data across assay platforms?

  • Statistical validation : Apply Bland-Altman plots to assess inter-assay variability. For instance, discrepancies in IC50_{50} values (e.g., 2 μM vs. 5 μM) may arise from differences in protein concentration or buffer conditions .
  • Orthogonal assays : Confirm results using SPR (binding affinity) and cell-based viability assays (functional response). A 2024 study resolved contradictions in a related compound’s cytotoxicity by cross-validating MTT and Annexin V/PI flow cytometry data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.